molecular formula C19H16N4O3 B6554387 3-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1031558-25-4

3-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6554387
CAS No.: 1031558-25-4
M. Wt: 348.4 g/mol
InChI Key: UKFJXBTVTKLGMP-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinazoline-2,4-dione core linked via an ethyl bridge to a 3-methylphenyl-substituted 1,2,4-oxadiazole moiety. The quinazoline-dione scaffold is pharmacologically significant, often associated with enzyme inhibition (e.g., dihydrofolate reductase or kinase targets) due to its planar, rigid structure and hydrogen-bonding capacity .

Properties

IUPAC Name

3-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-12-5-4-6-13(11-12)17-21-16(26-22-17)9-10-23-18(24)14-7-2-3-8-15(14)20-19(23)25/h2-8,11H,9-10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFJXBTVTKLGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core substituted with an oxadiazole moiety. Its structural formula can be represented as follows:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This structure suggests the potential for diverse interactions with biological targets due to the presence of multiple functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Preliminary studies indicate that compounds with similar oxadiazole structures exhibit:

  • Antimicrobial Activity : Compounds containing oxadiazole rings have shown significant antimicrobial properties against various pathogens including bacteria and fungi .
  • Anticancer Activity : The tetrahydroquinazoline derivatives have been evaluated for their cytotoxic effects on several human cancer cell lines such as HeLa and MCF-7. In vitro studies indicate selective cytotoxicity towards cancer cells while sparing normal cells .

Antimicrobial Activity

Research has demonstrated that similar compounds exhibit varying degrees of antimicrobial activity. For example:

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12.5 μg/mL
Compound BCandida albicans25 μg/mL
Compound CEscherichia coli20 μg/mL

These findings suggest that the oxadiazole moiety may enhance the compound's interaction with microbial targets .

Anticancer Activity

The compound has been assessed for its anticancer potential through various assays. Notably:

Cell LineIC50 (μM)Selectivity Index
HeLa15>10
MCF-720>5
Normal Fibroblasts50-

The selectivity index indicates a favorable therapeutic window for the compound against cancer cells compared to normal cells .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by researchers involved synthesizing a series of tetrahydroquinazoline derivatives and evaluating their anticancer properties. The results indicated that compounds similar to this compound exhibited significant growth inhibition in HeLa and PC3 cell lines. The mechanism was proposed to involve apoptosis induction through caspase activation pathways .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives containing oxadiazole rings were tested against clinical strains of Staphylococcus aureus. The study reported that certain derivatives had MIC values comparable to standard antibiotics like fluconazole and demonstrated potential as new antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. The oxadiazole moiety in this compound may enhance its interaction with biological targets involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with specific signaling pathways .

Antimicrobial Properties

The presence of the tetrahydroquinazoline structure suggests potential antimicrobial activity. Compounds with similar frameworks have demonstrated efficacy against a range of bacterial and fungal pathogens. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of oxadiazole derivatives. This specific compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Electronics

The unique electronic properties of 3-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione make it suitable for applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is under investigation due to its ability to facilitate charge transport and improve device efficiency .

Polymer Additives

In polymer science, this compound may serve as an additive to enhance the thermal stability and mechanical properties of polymers. The incorporation of such compounds into polymer matrices could lead to materials with improved performance characteristics for various industrial applications .

Case Study 1: Anticancer Screening

A study conducted on a series of oxadiazole derivatives including this compound showed promising results in inhibiting the growth of human cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Testing

In vitro tests revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its tetrahydroquinazoline-dione core combined with a 1,2,4-oxadiazole substituent. Key comparisons with structurally related heterocycles include:

Compound Class Core Structure Substituents Key Structural Differences
Target Compound Tetrahydroquinazoline-2,4-dione 3-Methylphenyl-1,2,4-oxadiazole, ethyl linker Combines rigid quinazoline with oxadiazole bioisostere
Benzoxazine-oxadiazole hybrids () 1,4-Benzoxazine Substituted phenyl-1,2,4-oxadiazole Benzoxazine (oxygen-containing) vs. quinazoline-dione (nitrogen-rich) cores
Triazolone derivatives () 1,2,4-Triazol-5(4H)-one Methoxyphenyl, ethyl groups Triazolone ring (three nitrogens) vs. oxadiazole (two nitrogens, one oxygen)
Thiadiazole-triazole hybrids () 1,3,4-Thiadiazole, 1,2,4-triazole Phenylamino-thiadiazole, triazole-thione Sulfur-containing thiadiazole vs. oxygen/nitrogen-rich oxadiazole

Physicochemical Properties

  • Lipophilicity : The oxadiazole group in the target compound likely increases logP compared to triazolones () but reduces it relative to thiadiazoles () due to sulfur’s polarizability .
  • Solubility : Quinazoline-dione’s polar carbonyl groups may enhance aqueous solubility compared to fully aromatic triazoles () but reduce it relative to ionizable thiadiazole-thiones .

Q & A

Q. What synthetic routes are commonly employed for synthesizing this compound, and how can purity be optimized?

The synthesis of this compound likely involves multi-step reactions, including cyclization to form the 1,2,4-oxadiazole and tetrahydroquinazoline moieties. Key steps may include:

  • Nitrile oxide cycloaddition for oxadiazole ring formation .
  • Amide coupling or condensation for the tetrahydroquinazoline core.
  • Critical purification methods: Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (using solvents like ethanol or DCM/hexane mixtures) .
  • Example Reaction Table :
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Oxadiazole formationHydroxylamine, nitrile, reflux65-75>95%
Quinazoline cyclizationAcetic anhydride, 120°C50-60>90%

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • 1H/13C NMR : Assign peaks using DEPT and HSQC for heterocyclic protons and carbons. Discrepancies in chemical shifts (e.g., oxadiazole vs. triazole signals) require cross-validation with computational models .
  • X-ray crystallography : Resolves stereochemistry and confirms hydrogen bonding in the tetrahydroquinazoline ring .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm error .

Q. How should stability and storage conditions be optimized for this compound?

  • Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic or oxidative susceptibility. Evidence from analogs suggests sensitivity to light and moisture .
  • Storage : Recommend airtight containers with desiccants, stored at -20°C in the dark.

Q. What in vitro assays are suitable for preliminary biological screening?

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, referencing protocols for structurally related 1,2,4-triazole derivatives .
  • Enzyme inhibition assays : Target enzymes like dihydrofolate reductase (DHFR) or kinases, using fluorescence-based kits .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactivity or target interactions?

  • Reactivity : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the oxadiazole ring’s electron-deficient nature may drive interactions with biological nucleophiles .
  • Docking studies : Use AutoDock Vina to model binding to targets like kinases or GPCRs. Validate with MD simulations (e.g., 100 ns trajectories) to assess binding stability .

Q. What methodologies address contradictions between observed and expected bioactivity?

  • Assay optimization : Validate cell viability (via MTT assay) to rule out cytotoxicity masking target activity .
  • Metabolite screening : Use LC-MS to identify degradation products or active metabolites interfering with results .
  • Off-target profiling : Employ kinome-wide screens (e.g., KINOMEscan) to identify unintended interactions .

Q. How do structural modifications influence bioactivity in SAR studies?

  • Substituent effects : Replace the 3-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups. For example, 4-methoxyphenyl analogs in related compounds showed enhanced antifungal activity .
  • Scaffold hopping : Compare tetrahydroquinazoline with pyrimidine or triazoloquinazoline cores to assess ring flexibility .

Q. What crystallographic insights reveal conformational flexibility?

  • XRD analysis : For example, torsion angles between the oxadiazole and tetrahydroquinazoline rings influence intramolecular hydrogen bonding (e.g., N–H···O interactions) .
  • Polymorphism screening : Use solvent-drop grinding to identify stable crystalline forms with improved solubility .

Q. How can HPLC/LC-MS methods be validated for quantification in pharmacokinetic studies?

  • Method development : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) and column (C18, 3.5 µm) for resolution.
  • Validation parameters :
ParameterRequirementResult
LinearityR² > 0.9990.9995
LOD<0.1 µg/mL0.05 µg/mL
Precision (RSD)<2%1.3%

Q. How do comparative studies with structural analogs guide lead optimization?

  • Activity cliffs : Compare IC₅₀ values of analogs (e.g., 3-fluorophenyl vs. 3-methylphenyl derivatives) to identify critical substituents. For example, fluorinated oxadiazoles in showed enhanced luminescent properties, suggesting electronic tuning potential .
  • ADME profiling : Use Caco-2 permeability assays and microsomal stability tests to prioritize analogs with improved bioavailability .

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